molecular formula C18H25N3O2 B2455158 N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862814-55-9

N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2455158
CAS No.: 862814-55-9
M. Wt: 315.417
InChI Key: BYIFTSSFLBNHHX-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Diethylaminoethyl Side Chain: The diethylaminoethyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with diethylaminoethyl chloride in the presence of a base such as sodium hydride.

    Acylation: The final step involves the acylation of the indole derivative with an appropriate acyl chloride or anhydride to form the oxoacetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminoethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, while the diethylaminoethyl side chain may enhance its binding affinity and selectivity. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the 1,2-dimethyl substitution on the indole core.

    N-(2-(dimethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: Has a dimethylaminoethyl side chain instead of diethylaminoethyl.

Uniqueness

N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole core and the presence of the diethylaminoethyl side chain. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-5-21(6-2)12-11-19-18(23)17(22)16-13(3)20(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIFTSSFLBNHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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